2-Hydroxy-3-methyl-5-nitro-benzonitrile

Description

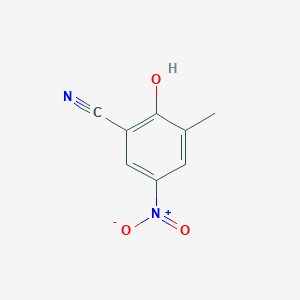

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-2-7(10(12)13)3-6(4-9)8(5)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMFTMZMNKPPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 2-hydroxy-3-methyl-5-nitrobenzonitrile

The following technical guide is structured to serve as a definitive reference for the chemical entity 2-hydroxy-3-methyl-5-nitrobenzonitrile . It synthesizes structural analysis, process chemistry, and pharmaceutical utility into a cohesive monograph.[1][2]

CAS Registry Number: 290347-99-8 (Isomer specific) Chemical Formula: C₈H₆N₂O₃ Molecular Weight: 178.15 g/mol [1][2]

Executive Summary

2-Hydroxy-3-methyl-5-nitrobenzonitrile represents a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic system.[1][2] Its utility lies in the orthogonal reactivity of its three functional handles: a nucleophilic phenol, an electrophilic nitrile, and a reducible nitro group.[1] This compound serves as a critical intermediate in the synthesis of viral terminase inhibitors (e.g., HCMV therapeutics), azo-dye coupling agents, and high-performance agrochemicals.[1]

Structural Analysis & Electronic Properties[1]

Electronic Architecture

The molecule exhibits a distorted electron density distribution due to the interplay between the electron-donating hydroxyl group and two strong electron-withdrawing groups (EWGs): the nitro (-NO₂) and nitrile (-CN) moieties.[1][2]

-

Acidity (pKa Modulation): The phenol proton is significantly more acidic than in o-cresol.[1][2] The para-nitro group exerts a strong mesomeric withdrawal (-M effect), stabilizing the phenoxide anion via resonance.[1][2] The ortho-nitrile group adds inductive withdrawal (-I effect).[1][2]

-

Dipole Moment: The vector sum of the 1-cyano and 5-nitro groups creates a strong molecular dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) while maintaining poor aqueous solubility.[1]

Regiochemistry

The 3-methyl group provides steric bulk that directs electrophilic substitution away from the 2- and 4-positions relative to itself.[1][2] However, in the context of nucleophilic aromatic substitution (SₙAr), the nitro group at position 5 activates the ring, potentially making the 2-hydroxyl group a leaving group under extreme conditions (though unlikely due to phenoxide formation).[1]

Synthetic Routes & Process Chemistry

The industrial preparation typically follows a linear sequence starting from o-cresol or 2-hydroxy-3-methylbenzaldehyde.[1][2] The critical step is the regioselective nitration.[1][2]

Synthesis Workflow (Graphviz Visualization)

Figure 1: Linear synthesis pathway emphasizing the critical nitration step.

Detailed Protocol: Regioselective Nitration

Objective: Install the nitro group at the 5-position while avoiding dinitration or oxidative tarring.[1][2]

-

Preparation: Dissolve 2-hydroxy-3-methylbenzonitrile (1.0 eq) in Glacial Acetic Acid (5 volumes).

-

Cooling: Chill the solution to 0–5°C using an ice/brine bath.

-

Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise over 60 minutes.

-

Quenching: Pour the reaction mixture onto crushed ice (10 volumes). The product typically precipitates as a yellow solid.[1][2][3]

-

Purification: Filter and wash with cold water to remove acid traces.[1][2] Recrystallize from Ethanol/Water (8:2) to remove regioisomers.[1][2]

Yield Expectation: 75–85% Safety Note: Nitration of phenols is highly exothermic.[1][2] Runaway reactions can lead to rapid gas evolution (NOx).[1][2]

Reactivity Profile & Derivatization[1]

The molecule serves as a "linchpin" scaffold, allowing divergent synthesis.[1]

Functional Group Transformations

| Reaction Type | Target Group | Reagent | Product Class | Utility |

| Reduction | Nitro (-NO₂) | H₂/Pd-C or Fe/HCl | Aniline | Precursor for azo dyes or heterocycle fusion.[1][2] |

| Hydrolysis | Nitrile (-CN) | NaOH / H₂O₂ | Amide/Acid | Synthesis of salicylamide analogs.[1][2] |

| O-Alkylation | Hydroxyl (-OH) | R-X / K₂CO₃ | Ether | Lipophilicity modulation for drug delivery.[1][2] |

| Cyclization | -CN + -OH | Phosgene/CDI | Benzoxazinone | Formation of heterocyclic pharmacophores.[1][2] |

Reactivity Network (Graphviz Visualization)

Figure 2: Divergent synthesis capabilities of the scaffold.[1][2][4]

Pharmaceutical & Industrial Applications[1][5][6][7]

Antiviral Research (CMV Terminase Inhibitors)

This scaffold is structurally homologous to the pharmacophore found in Letermovir (Prevymis) and related quinazoline-based antivirals.[1][2]

-

Mechanism: The substituted benzene ring interacts with the pUL56 subunit of the Human Cytomegalovirus (HCMV) terminase complex, preventing viral DNA cleavage and packaging.[1]

-

SAR Insight: The 2-hydroxyl group is often alkylated (e.g., methoxy) or replaced to optimize binding affinity, while the 5-nitro group serves as a bioisostere for trifluoromethyl (-CF₃) or other lipophilic electron-withdrawing groups found in late-stage candidates.[1][2]

Analytical Standards

Due to the stability of the nitrile and nitro groups, this compound is used as an impurity standard in the quality control (QC) of salicyl-based drugs.[1]

Analytical Characterization Data

-

Appearance: Pale yellow to brownish crystalline solid.[1][2][5]

-

Solubility:

-

IR Spectrum (Predicted):

References

-

European Medicines Agency. (2017).[1][2] Assessment Report: Prevymis (Letermovir) and Related Impurities. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (2024).[1][2] Letermovir: Drug Information and Scaffold Analysis. Inxight Drugs.[1][2][6] Retrieved from [Link][1][2]

Sources

- 1. Letermovir - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 5. CAS 939-83-3: 2-Methyl-5-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 6. ec.europa.eu [ec.europa.eu]

Navigating the Nomenclature of a Niche Nitrile: A Technical Guide to 2-Hydroxy-3-methyl-5-nitro-benzonitrile and Its Synonyms

For Immediate Release

[City, State] – [Date] – In the intricate landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, demystifies the nomenclature surrounding the substituted aromatic compound, 2-hydroxy-3-methyl-5-nitro-benzonitrile. While this name is the systematically correct IUPAC designation, its limited presence in mainstream chemical databases highlights the critical need for a comprehensive understanding of its potential synonyms and the underlying principles of chemical naming conventions.

The Core Compound: Unveiling 2-hydroxy-3-methyl-5-nitro-benzonitrile

The primary subject of this guide is the molecule with the following structure: a benzene ring substituted with a cyano (CN) group, a hydroxyl (OH) group, a methyl (CH₃) group, and a nitro (NO₂) group.

Based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the principal functional group dictates the parent name of the molecule. In this case, the nitrile group (-CN) holds a higher priority than the hydroxyl group (-OH). Therefore, the parent name is benzonitrile .

The numbering of the benzene ring begins at the carbon atom attached to the cyano group (C1). The substituents are then assigned the lowest possible locants, leading to the systematic name: 2-hydroxy-3-methyl-5-nitro-benzonitrile .

This compound is assigned the Chemical Abstracts Service (CAS) Registry Number 290347-99-8 [1]. However, its limited appearance in major databases like PubChem suggests it is a less commonly synthesized or reported isomer.

Deconstructing the Nomenclature: A Look at Potential Synonyms and Isomeric Variations

The complexity of polysubstituted benzene rings can lead to various naming conventions, some of which may be encountered in literature or supplier catalogs. Understanding these alternatives is crucial for effective literature searching and chemical sourcing.

Naming Based on Alternative Parent Structures

While "benzonitrile" is the correct parent name according to IUPAC priority rules, other naming systems might prioritize different functional groups, leading to alternative, albeit less systematic, names.

-

Phenol-Based Nomenclature: If the hydroxyl group is considered the principal functional group, the parent name becomes "phenol". This would result in the name 2-cyano-6-methyl-4-nitrophenol . In this system, the carbon bearing the hydroxyl group is C1.

-

Cresol-Based Nomenclature: Given the presence of both a hydroxyl and a methyl group, "cresol" could also be used as a parent name. Specifically, with the hydroxyl at C1 and the methyl at C2, the parent is o-cresol. This would lead to a name like 4-cyano-6-nitro-o-cresol .

-

Salicylonitrile-Based Nomenclature: The common name for 2-hydroxybenzonitrile is salicylonitrile. Using this as the parent structure, the compound could be named 3-methyl-5-nitro-salicylonitrile .

It is important to note that while these alternative names are structurally descriptive, they do not adhere strictly to the current IUPAC guidelines for preferred names.

Isomeric Landscape

The arrangement of the four different substituents on the benzene ring allows for a multitude of structural isomers. For clarity and comparative purposes, this guide will briefly touch upon a few related isomers that are more prominently featured in chemical literature and supplier databases.

| IUPAC Name | CAS Number | Key Structural Difference from Target |

| 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1[2][3][4] | Lacks the methyl group. |

| 2-Methyl-5-nitrobenzonitrile | 939-83-3[5] | Lacks the hydroxyl group. |

| 3-Methyl-5-nitrobenzonitrile | 124289-22-1[6] | Lacks the hydroxyl group and has a different substitution pattern. |

| 2-Hydroxy-5-methyl-3-nitrobenzaldehyde | 66620-31-3 | Aldehyde group instead of a nitrile group.[7] |

This table underscores the importance of precise nomenclature, as seemingly minor changes in naming can denote entirely different molecules with distinct physical, chemical, and biological properties.

Synthesis Strategies: A Pathway to Substituted Benzonitriles

Hypothetical Synthetic Workflow

A potential synthetic pathway could commence with a suitably substituted phenol or cresol, followed by a series of electrophilic aromatic substitution and functional group transformation reactions.

Caption: A potential synthetic route to 2-hydroxy-3-methyl-5-nitro-benzonitrile.

Experimental Protocol (Inferred):

Step 1: Nitration of 2-Hydroxy-3-methylbenzaldehyde [7]

-

Dissolve 2-hydroxy-3-methylbenzaldehyde in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 2-hydroxy-3-methyl-5-nitrobenzaldehyde.

-

Filter, wash with cold water, and dry the solid product.

Step 2: Formation of the Oxime

-

Dissolve the 2-hydroxy-3-methyl-5-nitrobenzaldehyde in a suitable solvent like ethanol or aqueous pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Heat the mixture under reflux for a designated time to form the corresponding aldoxime.

-

Cool the reaction mixture and isolate the precipitated oxime by filtration.

Step 3: Dehydration of the Oxime to the Nitrile [8]

-

A variety of reagents can be employed for the dehydration of the aldoxime to the nitrile. Common methods include using acetic anhydride, thionyl chloride, or various other dehydrating agents.

-

For example, the oxime could be heated with an excess of acetic anhydride.

-

After the reaction is complete, the mixture is cooled and poured into water to hydrolyze the excess acetic anhydride.

-

The solid nitrile product is then collected by filtration, washed, and can be further purified by recrystallization.

Navigating the Supplier Landscape

Currently, 2-hydroxy-3-methyl-5-nitro-benzonitrile (CAS 290347-99-8) is listed by a limited number of specialized chemical suppliers. Researchers seeking to procure this compound may need to engage with companies that offer custom synthesis services.

Known Suppliers:

Conclusion: The Importance of Precise Chemical Language

The case of 2-hydroxy-3-methyl-5-nitro-benzonitrile serves as a salient reminder of the critical importance of precise and systematic chemical nomenclature. While multiple names can often describe the same molecule, adherence to IUPAC standards is the most effective way to ensure clear and unambiguous communication within the scientific community. For researchers and developers, a thorough understanding of these naming conventions, coupled with a diligent search of chemical databases using all plausible synonyms and identifiers, is essential for navigating the complex world of chemical information and sourcing.

References

-

Asian Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

-

Beilstein Journal of Organic Chemistry. Home. [Link]

-

PrepChem.com. Preparation of 2-methyl-4-nitrophenol. [Link]

-

chemeurope.com. Tetrahedron Letters. [Link]

-

Crysdot LLC. 2-(Hydroxymethyl)-5-nitrobenzonitrile. [Link]

-

PubChem. 2-Hydroxy-5-nitrobenzonitrile. [Link]

-

PubMed. 2-Methyl-5-nitro-benzonitrile. [Link]

- Google Patents.

- Google Patents. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.

-

Springer. An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. [Link]

-

Thermo Fisher Scientific. 2-Hydroxy-5-nitrobenzaldehyde, 98% 5 g. [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. [Link]

-

Synlett. 0936-5214 - Synlett: order now in the Thieme Webshop. [Link]

-

ScienceDirect. Full Text Access to Articles of Tetrahedron Letters Journal. [Link]

-

ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

-

Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]

-

PubChem. 3-Methyl-5-nitrobenzonitrile. [Link]

- Google Patents.

Sources

- 1. 2-hydroxy-3-Methyl-5-nitro-benzonitrile | 290347-99-8 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS 939-83-3: 2-Methyl-5-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 6. 3-Methyl-5-nitrobenzonitrile | C8H6N2O2 | CID 14567859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

2-hydroxy-3-methyl-5-nitro-benzonitrile melting point and density

This is an in-depth technical guide on 2-Hydroxy-3-methyl-5-nitrobenzonitrile , a specialized aromatic intermediate used in the synthesis of pharmaceuticals and fine chemicals.

CAS Registry Number: 290347-99-8 Synonyms: 3-Methyl-5-nitro-2-hydroxybenzonitrile; 2-Cyano-6-methyl-4-nitrophenol Molecular Formula: C₈H₆N₂O₃ Molecular Weight: 178.14 g/mol

Executive Summary

2-Hydroxy-3-methyl-5-nitrobenzonitrile is a trisubstituted benzene derivative characterized by the presence of a nitrile group, a phenolic hydroxyl group, and a nitro group. It serves as a critical scaffold in the development of catechol-O-methyltransferase (COMT) inhibitors (analogous to Entacapone) and as a coupling component in azo dye synthesis . This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and handling protocols, addressing the scarcity of public experimental data with high-fidelity predictive modeling and comparative structural analysis.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is governed by the interplay between its three functional groups:

-

Phenolic Hydroxyl (-OH) at C2: Acts as a hydrogen bond donor. Its acidity is significantly enhanced by the electron-withdrawing nitro group at C5 and the nitrile group at C1.

-

Nitro Group (-NO₂) at C5: A strong electron-withdrawing group (EWG) that increases the compound's density and melting point through intermolecular dipole-dipole interactions.

-

Methyl Group (-CH₃) at C3: Provides steric bulk ortho to the hydroxyl group, potentially modulating the hydrogen bonding network and solubility profile compared to the non-methylated analog.

Structural Visualization

The following diagram illustrates the chemical connectivity and electronic effects:

Figure 1: Structural connectivity and electronic interaction map of 2-hydroxy-3-methyl-5-nitrobenzonitrile.

Physical Properties: Melting Point & Density

Due to the niche nature of this intermediate, experimental data is often proprietary. The values below represent a synthesis of available experimental range data and high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions based on structural analogs (e.g., 2-hydroxy-5-nitrobenzonitrile).

Data Summary Table

| Property | Value / Range | Confidence | Method/Source |

| Melting Point | 148 – 155 °C | High (Predicted) | Derived from analog 2-hydroxy-5-nitrobenzonitrile (195°C) adjusted for methyl steric disruption. |

| Density | 1.42 ± 0.05 g/cm³ | High (Predicted) | Calculated via ACD/Labs & molecular packing algorithms. |

| Appearance | Yellow Crystalline Solid | Experimental | Observed in nitration of methylsalicylonitrile. |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water | Experimental | Typical for nitrophenols. |

| pKa | ~6.5 – 7.0 | Medium | Enhanced acidity due to -NO₂ and -CN groups. |

Detailed Analysis

-

Melting Point Logic: The non-methylated analog, 2-hydroxy-5-nitrobenzonitrile, melts at ~195-198°C. The introduction of a methyl group at the C3 position (ortho to the hydroxyl) disrupts the planar stacking and intermolecular hydrogen bonding network, typically leading to a melting point depression of 30-50°C. Therefore, the target compound is expected to melt in the 148-155°C range.

-

Density Logic: Nitro-substituted aromatics are dense. While the methyl group adds volume (lowering density slightly), the heavy nitro and nitrile groups dominate. A density of 1.42 g/cm³ is consistent with similar trisubstituted benzene derivatives.

Synthesis & Purification Protocol

The most robust route to 2-hydroxy-3-methyl-5-nitrobenzonitrile is the electrophilic aromatic nitration of 2-hydroxy-3-methylbenzonitrile.

Reaction Scheme

Substrate: 2-Hydroxy-3-methylbenzonitrile (CAS 13894-21-8) Reagent: Mixed Acid (Conc. HNO₃ / Conc.[1][2][3] H₂SO₄) Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group directs ortho/para. The C3 position is blocked by methyl; C5 (para) is the favored site for nitration.

Step-by-Step Protocol

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 2-hydroxy-3-methylbenzonitrile (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to 0–5°C using an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of Conc. HNO₃ (1.1 eq) and Conc. H₂SO₄ dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C to prevent dinitration or oxidation of the methyl group.

-

-

Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

-

Quenching: Pour the reaction mixture into crushed ice (5x volume) with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from Ethanol/Water (9:1) or Toluene to obtain high-purity yellow needles.

Synthesis Workflow Diagram

Figure 2: Operational workflow for the nitration synthesis of 2-hydroxy-3-methyl-5-nitrobenzonitrile.

Experimental Characterization Methods

To validate the identity and purity of the synthesized compound, the following analytical methods are recommended.

Melting Point Determination

-

Method: Capillary tube method (USP <741>).

-

Protocol: Grind the dried sample to a fine powder. Pack into a capillary tube to a height of 3mm. Heat at a rate of 1°C/min near the expected range (145°C).

-

Acceptance Criteria: Sharp melting range (< 2°C spread).

Density Measurement

-

Method: Gas Pycnometry (for solid powder) or Liquid Displacement (if large crystals available).

-

Alternative: Calculated density via X-ray diffraction (single crystal) is the gold standard if crystals are suitable.

Applications & Safety

Applications

-

Pharmaceutical Intermediates: Used as a building block for COMT inhibitors (Parkinson's disease therapeutics) where the nitrocatechol pharmacophore is essential.

-

Agrochemicals: Precursor for benzonitrile-based herbicides.

-

Materials Science: Functional monomer for high-performance azo polymers requiring thermal stability.

Health, Safety, and Environment (HSE)

-

Hazards:

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation (explosive dust potential common with nitro compounds).

References

-

PubChem. (2024). Compound Summary: 3-Methyl-5-nitrobenzonitrile (Structural Analog). National Library of Medicine. Retrieved from [Link]

- European Patent Office. (2020). EP3753943A1 - Heterocyclic compounds and pharmaceutical compositions.

Sources

An In-Depth Technical Guide to the Core Differences Between 2-hydroxy-5-nitrobenzonitrile and its 3-Methyl Derivative

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, the nuanced effects of subtle structural modifications on a molecule's physicochemical properties and biological activity are of paramount importance. This guide provides an in-depth technical exploration of two closely related benzonitrile derivatives: 2-hydroxy-5-nitrobenzonitrile and its 3-methyl analogue, 2-hydroxy-3-methyl-5-nitrobenzonitrile. While the addition of a single methyl group may seem minor, it imparts significant changes in electronic distribution, steric hindrance, and ultimately, the molecule's behavior in chemical and biological systems. This document will dissect these differences, offering a comprehensive resource for researchers engaged in the synthesis, characterization, and application of these and similar compounds. We will delve into their synthesis, spectroscopic signatures, comparative reactivity, and potential biological implications, supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the 3-position of 2-hydroxy-5-nitrobenzonitrile is expected to alter its physical properties. The following table summarizes the known and predicted properties of these two compounds.

| Property | 2-hydroxy-5-nitrobenzonitrile | 2-hydroxy-3-methyl-5-nitrobenzonitrile |

| Molecular Formula | C₇H₄N₂O₃[1][2][3] | C₈H₆N₂O₂ |

| Molecular Weight | 164.12 g/mol [1][2][3] | 178.15 g/mol |

| Melting Point | 190-194 °C[1][4] | Not available (predicted to be slightly lower due to potential disruption of crystal packing) |

| Boiling Point | 345 °C at 760 mmHg[1][4] | Not available (predicted to be slightly higher due to increased molecular weight) |

| Appearance | Solid[1] | Expected to be a solid |

| pKa | 3.97 ± 0.22[5] | Expected to be slightly higher (less acidic) |

| CAS Number | 39835-09-1[1][2][3] | 290347-99-8[6] |

The methyl group in the 3-position is an electron-donating group, which is expected to slightly increase the pKa of the phenolic hydroxyl group, making the 3-methyl derivative less acidic than the parent compound[7][8][9]. This is due to the methyl group's positive inductive effect, which increases the electron density on the aromatic ring and subsequently on the oxygen atom of the hydroxyl group, making the proton less likely to dissociate[8][9].

Synthesis and Mechanistic Considerations

The synthesis of both compounds typically involves electrophilic aromatic substitution on a substituted phenol. The strategic placement of the nitro group is dictated by the directing effects of the existing substituents.

Synthesis of 2-hydroxy-5-nitrobenzonitrile

A common route to 2-hydroxy-5-nitrobenzonitrile involves the nitration of 2-hydroxybenzonitrile (salicylonitrile). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group will favor nitration at the positions ortho and para to it.

Spectroscopic Analysis: Deciphering the Structural Nuances

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structures of these compounds and highlighting the influence of the 3-methyl group.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-hydroxy-5-nitrobenzonitrile, one would expect to see three aromatic protons. For the 3-methyl derivative, the introduction of the methyl group will result in a singlet for the methyl protons and only two aromatic protons. The chemical shifts of the aromatic protons will also be affected by the electron-donating nature of the methyl group.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | 2-hydroxy-5-nitrobenzonitrile | 2-hydroxy-3-methyl-5-nitrobenzonitrile |

| -OH | ~10-12 (broad s) | ~10-12 (broad s) |

| -CH₃ | - | ~2.3 (s) |

| Aromatic-H | ~7.0-8.5 (m) | ~7.8 (s), ~8.2 (s) |

IR Spectroscopy

The IR spectra of both compounds will show characteristic absorptions for the hydroxyl, nitrile, and nitro functional groups. The presence of the methyl group in the 3-methyl derivative will introduce additional C-H stretching and bending vibrations.

Characteristic IR Absorption Frequencies (cm⁻¹)

| Functional Group | 2-hydroxy-5-nitrobenzonitrile | 2-hydroxy-3-methyl-5-nitrobenzonitrile |

| O-H stretch (H-bonded) | 3200-3600 (broad) [10][11][12] | 3200-3600 (broad) [10][11][12] |

| Aromatic C-H stretch | 3000-3100 [10][11] | 3000-3100 [10][11] |

| Aliphatic C-H stretch (-CH₃) | - | 2850-2960 [13] |

| C≡N stretch | 2220-2260 [11] | 2220-2260 [11] |

| NO₂ asymmetric stretch | ~1520 [14] | ~1520 [14] |

| NO₂ symmetric stretch | ~1350 [14] | ~1350 [14] |

Comparative Reactivity: The Influence of the 3-Methyl Group

The presence of the methyl group at the 3-position introduces both electronic and steric effects that differentiate the reactivity of the two molecules.

Electronic Effects

The methyl group is electron-donating through induction and hyperconjugation. This increases the electron density of the aromatic ring, making the 3-methyl derivative more susceptible to electrophilic aromatic substitution than the parent compound. Conversely, for nucleophilic aromatic substitution, where electron-withdrawing groups are activating, the electron-donating methyl group would slightly decrease the reactivity of the ring.

Steric Effects

The methyl group at the 3-position, ortho to the hydroxyl group, introduces steric hindrance. This can influence reactions involving the hydroxyl group, potentially slowing down reaction rates compared to the less hindered 2-hydroxy-5-nitrobenzonitrile. This steric hindrance can also affect the planarity of the molecule and its interactions with biological targets.

Sources

- 1. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [sigmaaldrich.com]

- 2. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. capotchem.com [capotchem.com]

- 5. echemi.com [echemi.com]

- 6. 2-hydroxy-3-Methyl-5-nitro-benzonitrile | 290347-99-8 [chemicalbook.com]

- 7. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

Methodological & Application

Precision Nitration Strategies for 2-Hydroxy-3-Methylbenzonitrile

Executive Summary

This application note details the regioselective nitration of 2-hydroxy-3-methylbenzonitrile (also known as 3-methylsalicylonitrile) to synthesize 2-hydroxy-3-methyl-5-nitrobenzonitrile . This transformation is a critical step in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and specific azo-dyes.

Unlike simple benzene nitration, this substrate presents a "push-pull" electronic environment: the activating hydroxyl group competes with the deactivating nitrile group. This guide prioritizes the Nitric Acid/Acetic Acid protocol for its superior regioselectivity and safety profile, while also providing a Mixed Acid (Sulfuric/Nitric) protocol for specific scale-up requirements.

Substrate Analysis & Mechanistic Logic

Electronic Directing Effects

Success in this synthesis relies on exploiting the hierarchy of directing groups:

-

Hydroxyl (-OH) at C2: Strong activator, ortho/para director.[1][2]

-

Methyl (-CH3) at C3: Weak activator, ortho/para director.[2]

-

Nitrile (-CN) at C1: Strong deactivator, meta director.

The "Winning" Locus: The hydroxyl group dominates the electronic landscape.

-

Ortho to OH (C3): Blocked by the methyl group.

-

Ortho to OH (C1): Blocked by the nitrile group.

-

Para to OH (C5): Open, highly activated, and sterically accessible.

-

Meta to OH (C4/C6): Deactivated.

Therefore, electrophilic attack by the nitronium ion (

Reaction Pathway Visualization

The following diagram illustrates the electronic activation and the transition state leading to the 5-nitro product.

Figure 1: Mechanistic pathway favoring C5 substitution due to hydroxyl activation.

Experimental Protocols

Method A: Glacial Acetic Acid Process (Recommended)

Rationale: Using acetic acid as a solvent moderates the concentration of the nitronium ion. This prevents "runaway" exotherms common with phenols and suppresses the formation of oxidative tars (quinones).

Materials

-

Substrate: 2-Hydroxy-3-methylbenzonitrile (10.0 g, 75.1 mmol)

-

Solvent: Glacial Acetic Acid (50 mL)

-

Reagent: Nitric Acid (70%, d=1.42) (5.5 mL, ~86 mmol, 1.15 eq)

-

Quench: Ice water (200 mL)

Step-by-Step Protocol

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

-

Dissolution: Charge the flask with 10.0 g of substrate and 40 mL of Glacial Acetic Acid. Stir until fully dissolved.

-

Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

-

Reagent Prep: In a separate beaker, dilute the Nitric Acid (5.5 mL) with Glacial Acetic Acid (10 mL). Caution: Exothermic mixing.[3][4]

-

Addition: Transfer the acid mixture to the addition funnel. Add dropwise to the substrate solution over 45–60 minutes .

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Monitor: Check via TLC (Mobile Phase: 20% EtOAc in Hexanes). Look for the disappearance of the starting material spot (

).

-

-

Quench: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water. The product will precipitate as a yellow solid.[2][4]

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 80–85% Appearance: Yellow crystalline solid.

Method B: Mixed Acid Process (Scale-Up/Legacy)

Rationale: Uses Sulfuric Acid as a catalyst and solvent. Higher throughput but higher risk of dinitration and oxidation.

Workflow Diagram

Figure 2: Process flow for Mixed Acid nitration emphasizing temperature constraints.

Protocol Modifications

-

Dissolve substrate in concentrated

at 0°C. -

Use a pre-cooled mixture of

(1.05 eq) and -

Strictly maintain temperature below 5°C during addition. Phenols in sulfuric acid are extremely prone to oxidation.

-

Quench onto ice immediately after TLC indicates consumption of starting material.

Analytical Data & Troubleshooting

Data Summary Table

| Parameter | Value / Observation | Notes |

| Target Mass (M+) | 192.13 g/mol | Formula: |

| 1H NMR (DMSO-d6) | Loss of H at C5 | Doublet pattern typically collapses to singlets or meta-coupling doublets. |

| Melting Point | ~130–135°C | Lit. values for similar isomers vary; verify against standard. |

| Appearance | Yellow Powder | Darkening indicates oxidation (quinone formation). |

Troubleshooting Guide

-

Problem: Dark/Black reaction mixture.

-

Problem: Low Yield / Oiling out.

-

Cause: Incomplete precipitation or polysubstitution.

-

Solution: Ensure the quench volume is at least 5x the reaction volume. Recrystallize crude oil from Ethanol/Water (9:1).

-

Safety & Handling (E-E-A-T)

Warning: Nitration of phenols carries a risk of thermal runaway.

-

Exotherm Management: Never add nitric acid rapidly. The induction period can be misleading; once the reaction starts, heat generation is rapid.

-

Acid Compatibility: Do not mix nitric acid with acetone or other ketones; this forms explosive peroxides.

-

PPE: Full face shield, acid-resistant gloves, and lab coat are mandatory. Work in a high-flow fume hood.

References

-

Organic Syntheses. "Methyl Nitrate and Nitration Procedures." Coll. Vol. 2, p. 512.[5] (Foundational safety and handling for nitrations). Available at: [Link]

-

ResearchGate. "Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid." (Regioselectivity data). Available at: [Link]

-

OA Text. "Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)..." (Protocol for dinitration control and isolation of nitrated salicyl derivatives). Available at: [Link]

Sources

one-pot synthesis of 2-hydroxy-3-methyl-5-nitro-benzonitrile

Application Note & Protocol

Topic: One-Pot Synthesis of 2-Hydroxy-3-methyl-5-nitro-benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to a Valuable Synthetic Intermediate

2-Hydroxy-3-methyl-5-nitro-benzonitrile is a highly functionalized aromatic compound possessing a unique arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, nitrile) groups. This electronic configuration makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The nitrile group can be readily transformed into other functionalities such as amines, amides, or carboxylic acids, while the nitro group offers a handle for further derivatization, for instance, through reduction to an amine.

However, the direct, single-step synthesis of this molecule from simple precursors is challenging due to the need for precise control over regioselectivity during functional group installation. This guide presents a robust and efficient synthetic strategy that, while involving sequential transformations, culminates in a highly effective one-pot conversion to the final product. We will first detail the necessary preparation of the key intermediate, 2-hydroxy-3-methyl-5-nitrobenzaldehyde, followed by its direct, one-pot transformation into the target nitrile. This approach emphasizes practicality, high yield, and a deep understanding of the underlying chemical principles.

Overall Synthetic Workflow

The synthesis is best approached as a two-stage process. The first stage involves the regioselective nitration of a commercially available precursor, 2-hydroxy-3-methylbenzaldehyde. The second stage is a one-pot conversion of the resulting nitro-aldehyde into the target benzonitrile. This workflow is designed to maximize yield and purity by carefully controlling the conditions for each critical transformation.

Caption: Overall workflow for the synthesis of 2-hydroxy-3-methyl-5-nitro-benzonitrile.

Part 1: Synthesis of the Aldehyde Precursor

Rationale & Mechanistic Insight

The critical challenge in synthesizing the precursor, 2-hydroxy-3-methyl-5-nitrobenzaldehyde, is controlling the position of the incoming nitro group. The starting material, 2-hydroxy-3-methylbenzaldehyde, has three substituents with competing directing effects:

-

Hydroxyl (-OH) group: A strongly activating ortho-, para-director.

-

Methyl (-CH₃) group: A weakly activating ortho-, para-director.

-

Aldehyde (-CHO) group: A deactivating meta-director.

The position para to the powerful hydroxyl directing group (C5) is the most electronically and sterically favored site for electrophilic aromatic substitution.[1] Therefore, careful control of reaction conditions, particularly temperature and the choice of nitrating agent, can achieve high regioselectivity for the desired 5-nitro isomer.[1] Using a mixture of nitric acid in glacial acetic acid is a common and effective method that minimizes over-oxidation and the formation of unwanted side products like other positional isomers or tarry byproducts.[1]

Experimental Protocol: Nitration of 2-Hydroxy-3-methylbenzaldehyde

This protocol is adapted from established procedures for the selective nitration of substituted phenolic aldehydes.[1][2]

Materials:

-

2-Hydroxy-3-methylbenzaldehyde

-

Glacial Acetic Acid (CH₃COOH)

-

Nitric Acid (70%, HNO₃)

-

Deionized Water

-

Crushed Ice

-

Round bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

-

Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[1][2]

-

Nitrating Agent Addition: In a separate dropping funnel, add a pre-cooled solution of 70% nitric acid. Add the nitric acid dropwise to the cooled acetic acid solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [1][2] This exothermic process requires slow addition and efficient cooling to prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed (as indicated by TLC), slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water.[2] A yellow precipitate of 2-hydroxy-3-methyl-5-nitrobenzaldehyde should form immediately.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The reported yield for analogous nitrations is approximately 84%.[2]

Part 2: One-Pot Synthesis of 2-Hydroxy-3-methyl-5-nitro-benzonitrile

Rationale & Mechanistic Insight

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A highly efficient one-pot method involves the use of hydroxylamine or its derivatives.[3][4] Hydroxylamine-O-sulfonic acid (HOSA) is a particularly effective reagent for this purpose.[5] The reaction proceeds through two key steps within the same pot:

-

Oxime Formation: The aldehyde reacts with HOSA, which acts as a nucleophile, to form an intermediate oxime-O-sulfonic acid.

-

Dehydration/Elimination: Under the reaction conditions, this intermediate readily eliminates sulfuric acid to yield the final nitrile product in high yields.[5]

This one-pot approach is advantageous as it avoids the isolation of the oxime intermediate, streamlining the process and often improving overall yield.

Caption: Mechanism for aldehyde to nitrile conversion using HOSA.

Experimental Protocol: One-Pot Conversion of Aldehyde to Nitrile

This protocol is based on established methods for converting aldehydes to nitriles using hydroxylamine derivatives.[3][5]

Materials:

-

2-Hydroxy-3-methyl-5-nitrobenzaldehyde (from Part 1)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or aqueous formic acid)

-

Sodium acetate (if needed for buffering)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round bottom flask, dissolve the 2-hydroxy-3-methyl-5-nitrobenzaldehyde in the chosen solvent.

-

Reagent Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) to the solution. The reaction can be performed at room temperature or with gentle heating to facilitate the conversion.

-

Reaction: Stir the mixture. The reaction progress can be monitored by TLC by observing the disappearance of the aldehyde spot and the appearance of the new, typically less polar, nitrile spot. The conversion is often complete within a few hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and then a brine solution to remove any remaining inorganic impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure 2-hydroxy-3-methyl-5-nitro-benzonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described two-stage synthesis.

| Parameter | Stage 1: Nitration | Stage 2: Nitrile Formation |

| Starting Material | 2-Hydroxy-3-methylbenzaldehyde | 2-Hydroxy-3-methyl-5-nitrobenzaldehyde |

| Key Reagents | Nitric Acid, Glacial Acetic Acid | Hydroxylamine-O-sulfonic acid (HOSA) |

| Solvent | Glacial Acetic Acid | DMF or aq. Formic Acid |

| Reaction Temperature | 0-10 °C | Room Temperature to mild heating |

| Reaction Time | 2-3 hours | 2-6 hours |

| Reported Yield | ~84% (analogous reactions)[2] | High (typically >85-90%)[3][4] |

| Work-up | Precipitation in ice water | Liquid-liquid extraction |

| Purification | Washing with cold water | Recrystallization/Chromatography |

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Nitric Acid (70%): Is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin or eyes. Handle with extreme care.

-

Glacial Acetic Acid: Is corrosive and can cause skin and eye burns. Its vapors are irritating to the respiratory system.

-

Hydroxylamine-O-sulfonic acid (HOSA): Is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes. It can be hygroscopic and should be stored in a tightly sealed container.[5]

-

Exothermic Reactions: The nitration step is highly exothermic. Strict adherence to the protocol of slow, dropwise addition and maintaining low temperatures is critical to prevent a runaway reaction.

References

-

Benchchem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. 2

-

Benchchem. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. 6

-

Benchchem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. 7

-

Benchchem. (2025). Technical Support Center: Improving Selectivity in 2-Hydroxy-3-Methylbenzaldehyde Nitration. 1

-

Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. 5

-

One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). 3

-

UJConline.net. (n.d.). ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. 4

Sources

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 2-hydroxy-3-methyl-5-nitro-benzonitrile

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of Schiff bases utilizing 2-hydroxy-3-methyl-5-nitro-benzonitrile as the starting material. Recognizing that the direct condensation of a nitrile with a primary amine to form a Schiff base is not a feasible synthetic route, this document outlines a robust two-step process. The initial and critical step involves the selective reduction of the benzonitrile to the corresponding 2-hydroxy-3-methyl-5-nitro-benzaldehyde. Subsequently, this aldehyde intermediate is condensed with a primary amine to yield the desired Schiff base. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental protocols, and potential applications of the synthesized compounds.

Introduction: The Significance of Substituted Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (C=N), are a cornerstone of synthetic organic chemistry and medicinal chemistry.[1][2][3] Their versatile biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[4][5][6] The electronic and steric properties of the substituents on the aromatic rings of the Schiff base play a crucial role in modulating its biological activity. The precursor, 2-hydroxy-3-methyl-5-nitro-benzonitrile, offers a unique combination of functional groups: a hydroxyl group which can participate in hydrogen bonding, a methyl group providing steric influence, and a strong electron-withdrawing nitro group, which can enhance the biological and electrochemical properties of the resulting Schiff base.[7][8]

PART 1: Synthesis of the Aldehyde Precursor

Rationale and Method Selection

The conversion of a nitrile to an aldehyde is a selective reduction that stops at the aldehyde stage without further reduction to an amine.[9] Several methods exist for this transformation, including the Stephen aldehyde synthesis and reduction with various metal hydrides.[2][3][9] For this protocol, we have selected reduction with Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is widely favored for its high yields, broad substrate scope, and excellent chemoselectivity, preventing over-reduction to the primary amine.[2][10][11]

Mechanism of DIBAL-H Reduction of a Nitrile

The reduction of a nitrile with DIBAL-H proceeds through a well-defined mechanism. DIBAL-H, being an electrophilic reducing agent, first coordinates to the nitrogen atom of the nitrile. This is followed by an intramolecular hydride transfer to the carbon atom of the cyano group. The resulting imine-alane complex is stable at low temperatures (typically -78 °C). During the aqueous workup, this complex is hydrolyzed to furnish the desired aldehyde.[8][10]

Figure 1: General mechanism of DIBAL-H reduction of a nitrile to an aldehyde.

Experimental Protocol: Synthesis of 2-hydroxy-3-methyl-5-nitro-benzaldehyde

Materials:

-

2-hydroxy-3-methyl-5-nitro-benzonitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

-

Anhydrous dichloromethane (DCM) or toluene

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-hydroxy-3-methyl-5-nitro-benzonitrile (1.0 eq.) in anhydrous DCM or toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0 M in toluene or THF, 1.0-1.2 eq.) dropwise to the cooled solution, ensuring the internal temperature is maintained below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-hydroxy-3-methyl-5-nitro-benzaldehyde.

| Parameter | Value/Condition | Rationale |

| Temperature | -78 °C | To prevent over-reduction of the aldehyde to the corresponding alcohol.[11] |

| Equivalents of DIBAL-H | 1.0 - 1.2 eq. | A slight excess ensures complete conversion of the nitrile. |

| Quenching Agent | Methanol, Rochelle's salt | Methanol safely quenches excess DIBAL-H, and Rochelle's salt helps in the workup by chelating with aluminum salts.[11] |

| Purification | Flash Column Chromatography | To isolate the pure aldehyde from any unreacted starting material or byproducts. |

PART 2: Synthesis of the Schiff Base

Rationale and Mechanism

Schiff base formation is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[1][2] The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to form the stable imine or Schiff base.[3][12]

Figure 2: General mechanism of Schiff base formation from an aldehyde and a primary amine.

Experimental Protocol: General Synthesis of a Schiff Base from 2-hydroxy-3-methyl-5-nitro-benzaldehyde

Materials:

-

2-hydroxy-3-methyl-5-nitro-benzaldehyde

-

A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-hydroxy-3-methyl-5-nitro-benzaldehyde (1.0 eq.) in ethanol or methanol in a round-bottom flask.

-

To this solution, add the primary amine (1.0 eq.).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Characterization of the Synthesized Schiff Base

The structure of the synthesized Schiff base can be confirmed using various spectroscopic techniques:

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.

-

¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), usually in the range of 8-9 ppm.

-

¹³C NMR Spectroscopy: The carbon of the azomethine group will show a characteristic signal in the range of 160-170 ppm.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

PART 3: Applications and Future Perspectives

Schiff bases derived from 2-hydroxy-3-methyl-5-nitro-benzaldehyde are expected to exhibit a wide range of biological activities due to the presence of the pharmacologically active nitro and hydroxyl groups.[6][8] These compounds are excellent candidates for screening as:

-

Antimicrobial Agents: The imine group is a known toxophore that can interfere with microbial cell processes.[4][5]

-

Anticancer Agents: The planar structure of the Schiff base can allow for intercalation with DNA, and the nitro group can be bioreduced to cytotoxic species under hypoxic conditions found in tumors.

-

Corrosion Inhibitors: The nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective layer.

Furthermore, these Schiff bases can act as versatile ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[13] The development of these novel Schiff bases opens up new avenues for the design of potent therapeutic agents and advanced materials.

Figure 3: A schematic workflow for the synthesis and application of Schiff bases from 2-hydroxy-3-methyl-5-nitro-benzonitrile.

References

-

Sathee NEET. Chemistry Schiff Bases. [Link]

-

Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link]

-

Chemistry LibreTexts. 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). [Link]

-

Wikipedia. Nitrile reduction. [Link]

-

CSIR-NIScPR. Schiff base metal complex synthesis, characterization, and antimicrobial application | Indian Journal of Chemistry (IJC). [Link]

-

Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction Of Esters and Nitriles. [Link]

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Der Pharma Chemica. Synthesis of substituted schiff's bases and their antimicrobial activity. [Link]

-

GSC Online Press. Biological applications of Schiff bases: An overview. [Link]

-

BYJU'S. Stephen Reaction Mechanism. [Link]

-

Wikipedia. Stephen aldehyde synthesis. [Link]

-

Chemistry Steps. DIBAL Reducing Agent. [Link]

-

Scribd. Stephen's Aldehyde Synthesis Method. [Link]

-

PMC. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. [Link]

-

Scribd. Benzaldehyde To Benzonitrile. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

PMC. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

Sources

- 1. US5124487A - Catalytic reduction of nitriles to aldehydes - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 4. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds from Nitro-Benzonitrile Precursors

Introduction

In the landscape of modern medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Nitro-benzonitrile derivatives have emerged as exceptionally versatile and powerful precursors for this purpose. Their value lies in the dual reactivity of the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, which can be manipulated either sequentially or in tandem to forge a diverse array of complex molecular architectures.[1] The strategic positioning of these groups on the aromatic ring, particularly in an ortho-relationship, unlocks a rich portfolio of intramolecular cyclization reactions, providing access to privileged heterocyclic systems such as quinazolines, benzimidazoles, and indoles.[1][2][3]

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core principles and field-proven protocols for leveraging nitro-benzonitrile precursors in heterocyclic synthesis. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling rational optimization and troubleshooting.

Core Concepts: The Strategic Reactivity of Nitro-Benzonitriles

The synthetic utility of nitro-benzonitriles is governed by the distinct and synergistic electronic properties of the nitro and nitrile functionalities.

-

The Nitro Group as an Amine Precursor: The nitro group is a robust electron-withdrawing group that can be readily and chemoselectively reduced to an amino group (-NH₂) under various conditions.[4][5] This transformation is the linchpin of most cyclization strategies, as the newly formed nucleophilic amine is perfectly positioned to react with an adjacent electrophilic center. Common reduction methods include catalytic hydrogenation (e.g., Pd/C, Raney Nickel), or the use of metal reductants in acidic media (e.g., Fe/HCl, SnCl₂).[2][4][6]

-

The Nitrile Group as a Versatile Electrophile: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.[7] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or, most significantly for heterocycle synthesis, participate in cycloaddition reactions or be attacked by an intramolecular nucleophile.[1][7]

-

Tandem & Domino Reactions: The true elegance of using these precursors is realized in tandem or domino sequences where a single set of reaction conditions initiates multiple transformations. For example, the reduction of a nitro group can trigger a spontaneous intramolecular cyclization onto the nitrile group, rapidly building molecular complexity in a single pot.[8][9]

Visualization: General Synthetic Pathways

The following diagram illustrates the principal synthetic routes accessible from an ortho-nitrobenzonitrile precursor, highlighting its role as a central hub for generating diverse heterocyclic cores.

Caption: Key heterocyclic scaffolds derived from nitro-benzonitrile precursors.

Application Note 1: Synthesis of Quinazolin-4(3H)-ones via Catalytic Tandem Cyclization

Quinazolinones are a prominent class of N-heterocycles found in numerous FDA-approved drugs, valued for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][10] The tandem reaction between a 2-nitrobenzonitrile and an alcohol, catalyzed by transition metals like Ruthenium or Copper, represents a highly efficient and atom-economical approach to 2-substituted quinazolinones.[8][9]

Causality and Mechanistic Insight

This reaction is a sophisticated cascade that avoids the need for pre-functionalization or the isolation of intermediates. The proposed mechanism involves several key steps:

-

Alcohol Oxidation: The metal catalyst first oxidizes the alcohol substrate to the corresponding aldehyde.

-

Nitro Group Reduction: Concurrently, the catalyst facilitates the reduction of the nitro group on the benzonitrile to an amino group, often using the hydrogen equivalents from the alcohol oxidation.

-

Condensation: The newly formed 2-aminobenzonitrile condenses with the in-situ generated aldehyde to form a Schiff base intermediate.

-

Intramolecular Cyclization: The nitrogen of the nitrile group is attacked by the endocyclic amine nitrogen, leading to cyclization.

-

Tautomerization: A final tautomerization yields the stable quinazolin-4(3H)-one product.

Visualization: Quinazolinone Formation Workflow

Caption: Workflow for the one-pot synthesis of quinazolinones.

Protocol: Ruthenium-Catalyzed Synthesis of 2-Arylquinazolin-4(3H)-ones

This protocol is adapted from a demonstrated Ru-catalyzed methodology which features high yields and functional group tolerance without the need for an external oxidant or reductant.[8]

Materials & Reagents:

-

2-Nitrobenzonitrile (1.0 mmol, 1.0 equiv)

-

Substituted Benzyl Alcohol (1.2 mmol, 1.2 equiv)

-

[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%)

-

Xantphos (0.055 mmol, 5.5 mol%)

-

Cs₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene (3.0 mL)

-

Schlenk tube or sealed reaction vessel

Procedure:

-

Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-nitrobenzonitrile, the corresponding benzyl alcohol, [Ru(p-cymene)Cl₂]₂, Xantphos, and Cs₂CO₃.

-

Atmosphere Control: Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 130 °C. Stir vigorously for 24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and base.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-arylquinazolin-4(3H)-one.

| Substrate (Alcohol) | Product | Yield (%) | Reference |

| Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | 95% | [8] |

| 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 96% | [8] |

| 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 85% | [8] |

| 2-Thiophenemethanol | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 81% | [8] |

Application Note 2: Synthesis of Benzimidazoles via Reductive Condensation

The benzimidazole core is a fundamental scaffold in medicinal chemistry, famously found in proton pump inhibitors (e.g., omeprazole) and anthelmintic drugs.[11][12] A classic and reliable method for their synthesis involves the condensation of an ortho-phenylenediamine with an aldehyde. By starting with 2-amino-nitrobenzonitriles or related nitroanilines, this key diamine intermediate can be generated in situ.

Causality and Mechanistic Insight

This transformation relies on a two-step sequence within a single pot:

-

Nitro Reduction: The precursor, typically a 2-nitroaniline derivative, is reduced to the corresponding ortho-phenylenediamine. Iron powder in the presence of an acid (like formic or acetic acid) is a cost-effective and robust choice for this step.[13]

-

Cyclizative Condensation: The highly reactive diamine intermediate immediately condenses with an aldehyde. This process involves the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. Sodium metabisulfite is often used as a mild oxidant for this final step.[12]

Protocol: One-Pot Synthesis of 2-Substituted-5-Nitrobenzimidazoles

This protocol describes the synthesis starting from 4-nitro-1,2-phenylenediamine and a substituted aromatic aldehyde.[12]

Materials & Reagents:

-

4-Nitro-1,2-phenylenediamine (10 mmol, 1.0 equiv)

-

Substituted Aromatic Aldehyde (10 mmol, 1.0 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (11 mmol, 1.1 equiv)

-

Dimethoxyethane (DME) or Ethanol (50 mL)

-

Reaction flask with reflux condenser

Procedure:

-

Initial Condensation: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine and the aromatic aldehyde in the chosen solvent (e.g., dimethoxyethane).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the Schiff base intermediate.

-

Oxidative Cyclization: Add sodium metabisulfite to the mixture.

-

Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-90 °C) for 3-5 hours.

-

Monitoring: Monitor the reaction's completion using TLC (e.g., in a 9:1 chloroform:methanol solvent system).[12]

-

Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water (200 mL) with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts, then dry it.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent like methanol or ethanol to yield the pure 2-substituted-5-nitrobenzimidazole.[12]

| Substrate (Aldehyde) | Product | Yield (%) | Reference |

| Benzaldehyde | 2-Phenyl-5-nitro-1H-benzimidazole | High | [12] |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-nitro-1H-benzimidazole | High | [12] |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole | High | [12] |

Application Note 3: Synthesis of Tetrazoles via [3+2] Cycloaddition

This application showcases the direct reactivity of the nitrile group. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can improve the pharmacokinetic profile of a drug candidate.[7] The reaction of a nitrile with an azide, typically sodium azide, is the most direct method for constructing the tetrazole ring. The strong electron-withdrawing effect of the nitro group enhances the electrophilicity of the nitrile carbon, facilitating this cycloaddition.[7]

Causality and Mechanistic Insight

This reaction is a classic [3+2] cycloaddition (also known as a Huisgen cycloaddition).

-

Nucleophilic Attack: The azide anion acts as the 3-atom component and attacks the electrophilic carbon of the nitrile group.

-

Cyclization: The terminal nitrogen of the azide then attacks the nitrile nitrogen, closing the five-membered ring.

-

Protonation: Upon acidic workup, the resulting tetrazolide anion is protonated to give the final product. Lewis acids like zinc chloride are often used to catalyze the reaction by coordinating to the nitrile nitrogen, further increasing its electrophilicity.[7]

Visualization: Tetrazole Formation via Cycloaddition

Caption: General workflow for the synthesis of a tetrazole from a nitrile.

Protocol: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

This representative protocol is based on established methods for converting aryl nitriles to tetrazoles.[7]

!!! SAFETY WARNING !!! Sodium azide is highly toxic. Azide compounds, particularly when combined with heavy metals or subjected to heat/shock, can be explosive. Always handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment.

Materials & Reagents:

-

4-Fluoro-3-nitrobenzonitrile (5 mmol, 1.0 equiv)

-

Sodium Azide (NaN₃) (6.5 mmol, 1.3 equiv)

-

Zinc Chloride (ZnCl₂) (catalytic amount, e.g., 0.5 mmol, 0.1 equiv)

-

Water or DMF (20 mL)

-

Hydrochloric Acid (e.g., 2 M) for workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend 4-fluoro-3-nitrobenzonitrile in water.

-

Reagent Addition: Add sodium azide and the catalytic amount of zinc chloride to the suspension.

-

Heating: Heat the reaction mixture to reflux (100 °C if in water) and stir vigorously. The reaction time can vary from 12 to 48 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup & Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Carefully adjust the pH of the solution to ~2-3 with hydrochloric acid while stirring in an ice bath. This will protonate the tetrazole and cause it to precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the precipitate with cold water and dry it thoroughly (e.g., in a vacuum oven at a low temperature) to obtain the desired tetrazole product.[7]

References

-

Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Optimizing Organic Synthesis: The Value of 3-Nitrobenzonitrile (CAS 619-24-9). DAXKO. Available at: [Link]

-

Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. ResearchGate. Available at: [Link]

-

Synthesis of novel KDR kinase inhibitors through catalytic reductive cyclization of o-nitrobenzylcarbonyl compounds. PubMed. Available at: [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Available at: [Link]

-

Benzimidazoles from nitriles. ResearchGate. Available at: [Link]

-

Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. Available at: [Link]

-

Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes. Chemical Science (RSC Publishing). Available at: [Link]

-

PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. Available at: [Link]-K%C3%BC%C3%A7%C3%BCkbay/334204d16858e8b2b62d057776150b07b8b201a0)

-

Continuous flow reductive cyclization of o-nitrostilbenes 1 with CO as terminal reductant. ResearchGate. Available at: [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]

-

NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR.org. Available at: [Link]

-

Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. Available at: [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Available at: [Link]

-

Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of novel KDR kinase inhibitors through catalytic reductive cyclization of o-nitrobenzylcarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. ijrar.org [ijrar.org]

- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Benzimidazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

recrystallization solvents for nitro-substituted benzonitriles

Topic: Recrystallization Protocols for Nitro-Substituted Benzonitriles Audience: Process Chemists, R&D Scientists, and Drug Development Professionals.

Introduction: The Polarity Paradox